molecular formula C21H15F3N6O B6416976 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide CAS No. 1019105-46-4

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide

Número de catálogo B6416976
Número CAS: 1019105-46-4
Peso molecular: 424.4 g/mol
Clave InChI: GDSLTMPZGYAHBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H18N6O . It has a molecular weight of 322.4 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a High Throughput Screening (HTS) campaign was initiated to identify novel reversible P2Y12 antagonists . Starting from a hit with low micromolar binding activity, the optimization process led to the identification of a preclinical candidate .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring and a pyridazine ring, both of which are nitrogen-containing heterocycles . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The compound is likely involved in reactions related to its role as a P2Y12 antagonist . P2Y12 is a receptor that plays a crucial role in platelet aggregation, and antagonists of this receptor are of significant interest for their potential as antiplatelet agents .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 84.7 Ų and a complexity of 399 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Mecanismo De Acción

As a P2Y12 antagonist, the compound is expected to inhibit ADP-induced platelet aggregation . This makes it a potential candidate for the prevention of thrombosis and acute coronary syndrome .

Propiedades

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-2-14(3-5-15)20(31)27-17-8-6-16(7-9-17)26-18-10-11-19(29-28-18)30-13-1-12-25-30/h1-13H,(H,26,28)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSLTMPZGYAHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.